Cas no 350699-64-8 (3-(4-{(tert-butoxy)carbonylamino}phenoxy)propanoic acid)

3-(4-{(tert-butoxy)carbonylamino}phenoxy)propanoic acid 化学的及び物理的性質
名前と識別子
-
- Propanoic acid, 3-[4-[[(1,1-dimethylethoxy)carbonyl]amino]phenoxy]-
- 3-(4-{(tert-butoxy)carbonylamino}phenoxy)propanoic acid
- 3-(4-tert-Butoxycarbonylaminophenoxy)propionic acid
- WS-01783
- E71630
- 3-(4-{[(tert-butoxy)carbonyl]amino}phenoxy)propanoic acid
- EN300-12727322
- 350699-64-8
- 3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]propanoic acid
-
- インチ: 1S/C14H19NO5/c1-14(2,3)20-13(18)15-10-4-6-11(7-5-10)19-9-8-12(16)17/h4-7H,8-9H2,1-3H3,(H,15,18)(H,16,17)
- InChIKey: YBWCDMOFWXTMOK-UHFFFAOYSA-N
- SMILES: C(O)(=O)CCOC1=CC=C(NC(OC(C)(C)C)=O)C=C1
計算された属性
- 精确分子量: 281.12632271g/mol
- 同位素质量: 281.12632271g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 20
- 回転可能化学結合数: 7
- 複雑さ: 329
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2
- トポロジー分子極性表面積: 84.9Ų
じっけんとくせい
- 密度みつど: 1.222±0.06 g/cm3(Predicted)
- Boiling Point: 375.3±22.0 °C(Predicted)
- 酸度系数(pKa): 4.23±0.10(Predicted)
3-(4-{(tert-butoxy)carbonylamino}phenoxy)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-12727322-0.05g |
3-(4-{[(tert-butoxy)carbonyl]amino}phenoxy)propanoic acid |
350699-64-8 | 0.05g |
$563.0 | 2023-05-25 | ||
Enamine | EN300-12727322-0.1g |
3-(4-{[(tert-butoxy)carbonyl]amino}phenoxy)propanoic acid |
350699-64-8 | 0.1g |
$591.0 | 2023-05-25 | ||
Enamine | EN300-12727322-5.0g |
3-(4-{[(tert-butoxy)carbonyl]amino}phenoxy)propanoic acid |
350699-64-8 | 5g |
$1945.0 | 2023-05-25 | ||
Enamine | EN300-12727322-1.0g |
3-(4-{[(tert-butoxy)carbonyl]amino}phenoxy)propanoic acid |
350699-64-8 | 1g |
$671.0 | 2023-05-25 | ||
Enamine | EN300-12727322-0.5g |
3-(4-{[(tert-butoxy)carbonyl]amino}phenoxy)propanoic acid |
350699-64-8 | 0.5g |
$645.0 | 2023-05-25 | ||
Enamine | EN300-12727322-2.5g |
3-(4-{[(tert-butoxy)carbonyl]amino}phenoxy)propanoic acid |
350699-64-8 | 2.5g |
$1315.0 | 2023-05-25 | ||
Enamine | EN300-12727322-5000mg |
3-(4-{[(tert-butoxy)carbonyl]amino}phenoxy)propanoic acid |
350699-64-8 | 5000mg |
$1572.0 | 2023-10-02 | ||
Enamine | EN300-12727322-100mg |
3-(4-{[(tert-butoxy)carbonyl]amino}phenoxy)propanoic acid |
350699-64-8 | 100mg |
$476.0 | 2023-10-02 | ||
Enamine | EN300-12727322-10.0g |
3-(4-{[(tert-butoxy)carbonyl]amino}phenoxy)propanoic acid |
350699-64-8 | 10g |
$2884.0 | 2023-05-25 | ||
Enamine | EN300-12727322-10000mg |
3-(4-{[(tert-butoxy)carbonyl]amino}phenoxy)propanoic acid |
350699-64-8 | 10000mg |
$2331.0 | 2023-10-02 |
3-(4-{(tert-butoxy)carbonylamino}phenoxy)propanoic acid 関連文献
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
3-(4-{(tert-butoxy)carbonylamino}phenoxy)propanoic acidに関する追加情報
Introduction to 3-(4-{(tert-butoxy)carbonylamino}phenoxy)propanoic Acid (CAS No. 350699-64-8)
3-(4-{(tert-butoxy)carbonylamino}phenoxy)propanoic acid is a specialized organic compound with significant applications in the field of pharmaceutical research and development. This compound, identified by its Chemical Abstracts Service (CAS) number 350699-64-8, has garnered attention due to its unique structural properties and potential biological activities. The molecule features a phenoxy group linked to a propanoic acid moiety, with an amino group further functionalized by a carbamate (tert-butoxycarbonyl) group. Such structural features make it a valuable intermediate in the synthesis of more complex pharmaceutical agents.
The compound's primary significance lies in its role as a building block for the development of novel therapeutic agents. The presence of both polar and non-polar regions in its structure allows for diverse interactions with biological targets, making it a versatile candidate for drug design. Recent studies have highlighted the potential of this compound in modulating various enzymatic pathways, which could lead to applications in treating a range of diseases, including inflammatory disorders and metabolic syndromes.
In the realm of medicinal chemistry, the synthesis and optimization of such compounds are critical steps toward developing effective drugs. The tert-butoxycarbonyl (Boc) group in 3-(4-{(tert-butoxy)carbonylamino}phenoxy)propanoic acid serves as a protective group for the amino function, allowing for selective modifications at other sites without affecting the sensitive amine. This property is particularly useful in multi-step synthetic routes where regioselectivity is paramount.
Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of molecules like 3-(4-{(tert-butoxy)carbonylamino}phenoxy)propanoic acid. Molecular docking studies have shown that this compound can interact with specific protein targets, suggesting potential therapeutic benefits. For instance, its ability to bind to certain enzymes involved in inflammation pathways has been observed in preliminary screenings, indicating its promise as an anti-inflammatory agent.
The phenoxy group in the molecule contributes to its hydrophilicity, enhancing its solubility in aqueous environments. This characteristic is advantageous for formulating drug candidates that require good bioavailability and distribution within biological systems. Additionally, the propanoic acid moiety can participate in hydrogen bonding interactions, further influencing the compound's binding affinity and specificity.
Industrial-scale production of 3-(4-{(tert-butoxy)carbonylamino}phenoxy)propanoic acid involves careful optimization of synthetic routes to ensure high yield and purity. Current methodologies focus on improving efficiency while minimizing environmental impact, aligning with global trends toward sustainable chemistry. Techniques such as catalytic hydrogenation and green solvent systems are being explored to enhance the sustainability of its production.
The compound's potential extends beyond pharmaceutical applications; it also shows promise in materials science, particularly in the development of novel polymers and coatings. Its unique structural features make it a candidate for creating materials with tailored properties, such as enhanced durability or biodegradability.
Future research directions for 3-(4-{(tert-butoxy)carbonylamino}phenoxy)propanoic acid include exploring its derivatives to enhance its pharmacological properties. By modifying specific functional groups, scientists aim to develop analogs with improved efficacy, reduced side effects, and better pharmacokinetic profiles. Collaborative efforts between academic institutions and pharmaceutical companies are essential to accelerate these developments.
The regulatory landscape for such compounds is continually evolving, with increasing emphasis on safety and environmental considerations. Manufacturers must adhere to stringent guidelines to ensure that their products meet both regulatory standards and societal expectations regarding chemical safety.
In conclusion, 3-(4-{(tert-butoxy)carbonylamino}phenoxy)propanoic acid represents a fascinating compound with broad applications across multiple scientific disciplines. Its unique structure and functional properties make it a valuable asset in drug discovery and materials science. As research progresses, this compound is likely to play an increasingly important role in addressing some of the most pressing challenges in medicine and technology.
350699-64-8 (3-(4-{(tert-butoxy)carbonylamino}phenoxy)propanoic acid) Related Products
- 10299-70-4(3H-Pyrrolo[2,3-b]pyridine, 2,3,3-trimethyl-)
- 719278-42-9(1H-Pyrrole-2,5-dicarboxamide)
- 866348-62-1(N-(3,5-dimethoxyphenyl)-2-6-fluoro-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide)
- 723332-02-3(5-(2,4-dichlorophenyl)methylidene-3-4-(difluoromethoxy)phenyl-2-sulfanylideneimidazolidin-4-one)
- 2227752-43-2(methyl (3R)-3-(5-bromo-3-methylfuran-2-yl)-3-hydroxypropanoate)
- 2228613-38-3(tert-butyl N-3-(3-amino-2,2-dimethylpropyl)-4-methoxyphenylcarbamate)
- 1803604-64-9(propan-2-yl 4-hydroxy-2,2-dimethylbutanoate)
- 941953-94-2(N-(2-chlorophenyl)-1-(4-chlorophenyl)methyl-6-oxo-1,6-dihydropyridine-3-carboxamide)
- 1179928-66-5(1-(Furan-2-yl)-2-(2-methylphenyl)ethan-1-one)
- 4156-70-1(3,4,5-trimethoxybenzenecarboximidamide)




